molecular formula C10H12ClNO2 B8366161 2-Butyl-6-chloronicotinic acid

2-Butyl-6-chloronicotinic acid

Cat. No.: B8366161
M. Wt: 213.66 g/mol
InChI Key: YGEMIBQFHSEPCD-UHFFFAOYSA-N
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Description

These compounds share a pyridinecarboxylic acid backbone with chlorine and other substituents at positions 2, 5, or 6, influencing their physicochemical properties and applications. This article focuses on comparing analogs such as 2-Chloro-6-methylnicotinic acid, 2-Chloro-6-methoxynicotinic acid, and halogenated variants (e.g., bromo, fluoro) to highlight substituent-driven differences.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-butyl-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H12ClNO2/c1-2-3-4-8-7(10(13)14)5-6-9(11)12-8/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

YGEMIBQFHSEPCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=N1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS No. Key References
6-Chloronicotinic acid C₆H₄ClNO₂ 157.56 Cl (6) N/A
2-Chloro-6-methylnicotinic acid C₇H₆ClNO₂ 171.58 Cl (2), CH₃ (6) 30529-70-5
2-Chloro-6-methoxynicotinic acid C₇H₆ClNO₃ 187.58 Cl (2), OCH₃ (6) 503000-87-1
2-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ 236.45 Br (2), Cl (6) 1060815-61-3
2-Chloro-5-fluoro-6-methylnicotinic acid C₇H₅ClFNO₂ 191.57 Cl (2), F (5), CH₃ (6) 1256789-18-0

Key Observations:

Substituent Effects on Molecular Weight :

  • Methyl (CH₃) and methoxy (OCH₃) groups increase molecular weight compared to unsubstituted 6-chloronicotinic acid. For example, 2-Chloro-6-methylnicotinic acid (171.58 g/mol) vs. 6-Chloronicotinic acid (157.56 g/mol) .
  • Halogenation with bromine (2-Bromo-6-chloronicotinic acid ) significantly elevates molecular weight (236.45 g/mol) due to bromine’s atomic mass .

Positional Isomerism :

  • The placement of substituents (e.g., Cl at position 2 vs. 6) alters electronic and steric properties. For instance, 2-Chloro-6-methylnicotinic acid and 2-Chloro-6-methoxynicotinic acid exhibit distinct reactivities due to electron-donating (CH₃, OCH₃) vs. electron-withdrawing (Cl) effects .

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Methoxy vs.
  • Halogenation :
    Bromine substitution (2-Bromo-6-chloronicotinic acid ) increases lipophilicity, making it suitable for lipid-based formulations or biochemical assays .

Key Insights:

  • Pharmaceutical Utility : Methyl and methoxy derivatives are favored in drug synthesis due to their balance of stability and reactivity. For example, 2-Chloro-6-methylnicotinic acid is a precursor in antihypertensive drug synthesis .
  • Fluorinated Analogs : The introduction of fluorine (2-Chloro-5-fluoro-6-methylnicotinic acid ) enhances bioavailability and target binding, making it valuable for central nervous system (CNS) drug development .

Q & A

Q. What synthetic routes are most effective for producing high-purity 2-Butyl-6-chloronicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a modified Ullmann coupling under reflux conditions (e.g., 24 hours in DMF at 120°C) with a palladium catalyst can yield the target compound. Optimization includes:
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥98% purity .
    Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) for purity assessment .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • Chromatography : Reverse-phase HPLC (retention time ~8.2 min under isocratic conditions) coupled with UV detection (λ = 254 nm) .
  • Spectroscopy : FTIR to verify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 213.0425) .
    Purity thresholds should align with pharmacopeial standards (e.g., USP guidelines for trace impurities ≤0.5%) .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) show:
  • Degradation : <2% decomposition when stored in amber glass vials at -20°C.
  • Critical factors : Moisture and light exposure increase hydrolysis of the chloronicotinic moiety.
    Use Karl Fischer titration to monitor moisture content and TLC (silica gel, butanol/water/acetic acid 60:25:15) to detect degradation products .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform forced degradation studies :
  • Acidic conditions (0.1 M HCl, 70°C): Hydrolysis of the chloronicotinic group to form 6-hydroxynicotinic acid.
  • Alkaline conditions (0.1 M NaOH, 70°C): Debutylation followed by decarboxylation.
    Monitor degradation products via LC-MS/MS and quantify using calibration curves. Data should be analyzed for pseudo-first-order kinetics to determine rate constants .

Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron distribution and reactive sites. Molecular docking (e.g., AutoDock Vina) can predict binding modes with enzymes like COX-2. Key parameters:
  • Ligand preparation : Optimize 3D structure using Avogadro.
  • Binding energy thresholds : ΔG ≤ -7.0 kcal/mol indicates strong affinity.
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do structural modifications (e.g., substituent variations) influence the bioactivity of this compound derivatives?

  • Methodological Answer : Design a SAR (Structure-Activity Relationship) study :
  • Synthesis : Introduce substituents at the 3- and 5-positions via Suzuki-Miyaura coupling.
  • Bioassays : Test anti-inflammatory activity using RAW 264.7 macrophage cells (LPS-induced TNF-α inhibition).
    Analyze data with ANOVA and Tukey’s post-hoc test to identify statistically significant trends (p < 0.05) .

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

  • Methodological Answer : Conduct a systematic review of existing solubility studies, focusing on:
  • Experimental variables : Temperature (±2°C fluctuations), solvent purity (HPLC-grade vs. technical grade).
  • Analytical methods : Gravimetric vs. UV spectrophotometric quantification.
    Replicate experiments under controlled conditions and apply Bland-Altman analysis to assess inter-method bias .

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